N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives incorporating elements of the chemical structure of interest, examining their potential biological activities. For instance, compounds with modifications in the piperazine and sulfonyl components have been evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Notably, certain derivatives have shown promising antiviral and antimicrobial properties (Reddy et al., 2013). Moreover, the exploration of these derivatives extends to their potential as antipsychotic agents, with some showing considerable efficacy in preclinical models (Norman et al., 1996).
Chemical Modifications and Physicochemical Properties
Significant efforts have been directed towards understanding how modifications to the chemical structure impact the physicochemical properties and biological activities of these compounds. For example, the introduction of fluorine atoms has significantly altered the herbicidal properties of certain derivatives, with "fluorobentranil" identified as a highly active compound, demonstrating the power of selective fluorine substitution (Hamprecht et al., 2004).
Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, a compound named FPMINT, which has a similar structure, has been shown to inhibit Equilibrative Nucleoside Transporters (ENTs), with more selectivity towards ENT2 than ENT1 .
Biochemical Pathways
For instance, indole derivatives, which have a similar structure, are known to affect a wide range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c22-17-4-1-2-5-18(17)24-9-11-25(12-10-24)31(27,28)13-3-8-23-21(26)16-6-7-19-20(14-16)30-15-29-19/h1-2,4-7,14H,3,8-13,15H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYBZLMVYIGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.